Cas no 101411-71-6 (L-Cysteine, N-acetyl-,[2-[[2-(acetylamino)-2-carboxyethyl]thio]-1-carboxypropyl]carbamodithioate(ester), 1'®4'-ester with5-[6-O-acetyl-3-O-[2,6-dideoxy-3-O-methyl-4-C-[1-(2-methyl-1-oxopropoxy)ethyl]-a-L-lyxo-hexopyranosyl]-b-D-allopyranosyl]-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylicacid (9CI))
![L-Cysteine, N-acetyl-,[2-[[2-(acetylamino)-2-carboxyethyl]thio]-1-carboxypropyl]carbamodithioate(ester), 1'®4'-ester with5-[6-O-acetyl-3-O-[2,6-dideoxy-3-O-methyl-4-C-[1-(2-methyl-1-oxopropoxy)ethyl]-a-L-lyxo-hexopyranosyl]-b-D-allopyranosyl]-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylicacid (9CI) structure](https://de.kuujia.com/scimg/cas/101411-71-6x500.png)
101411-71-6 structure
Produktname:L-Cysteine, N-acetyl-,[2-[[2-(acetylamino)-2-carboxyethyl]thio]-1-carboxypropyl]carbamodithioate(ester), 1'®4'-ester with5-[6-O-acetyl-3-O-[2,6-dideoxy-3-O-methyl-4-C-[1-(2-methyl-1-oxopropoxy)ethyl]-a-L-lyxo-hexopyranosyl]-b-D-allopyranosyl]-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylicacid (9CI)
L-Cysteine, N-acetyl-,[2-[[2-(acetylamino)-2-carboxyethyl]thio]-1-carboxypropyl]carbamodithioate(ester), 1'®4'-ester with5-[6-O-acetyl-3-O-[2,6-dideoxy-3-O-methyl-4-C-[1-(2-methyl-1-oxopropoxy)ethyl]-a-L-lyxo-hexopyranosyl]-b-D-allopyranosyl]-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylicacid (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4'-ester with
- 4'-ester with5-[6-O-acetyl-3-O-[2,6-dideoxy-3-O-methyl-4-C-[1-(2-methyl-1-oxopropoxy)ethyl]-a-L-lyxo-hexopyranosyl]-b-D-allopyranosyl]-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylicacid (9CI)
- Antibiotic273a1b
- L-Cysteine, N-acetyl-,[2-[[2-(acetylamino)-2-carboxyethyl]thio]-1-carboxypropyl]carbamodithioate(ester), 1'®
- Paldimycin B
- 2-Amino-5-(3-O-(2,6-dideoxy-4-C-((1S)-1-hydroxyethyl)-3-O-methyl-alpha-L-lyxo-hexopyranosyl)-beta-D-allopyranosyl)-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylic acid, 4'-(3-(((2R)-2-acetamido-2-carboxyethyl)thio)-2-((dithiocarboxy)amino)butyrate), 6'-acetate, 4''-C-isobutyrate, S-ester with N-acetyl-L-cysteine
- 2-Amino-5-(3-O-(2,6-dideoxy-4-C-((1S)-1-hydroxyethyl)-3-O-methyl-alpha-L-lyxo-hexopyranosyl)-beta-D-allopyranosyl)-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylic acid, 4'-(3-(((2R)-2-acetamido-2-carboxyethyl)thio)-2-((dithiocarboxy)amino)butyrate), 6'-acetate, 4'-C-isobutyrate, S-ester with N-acetyl-L-cysteine
- NS00011800
- UNII-3N3B8RVK1J
- Antibiotic 273a1.beta.
- Antibiotic 273 A1-beta
- 3N3B8RVK1J
- L-Cysteine, N-acetyl-, (2-((2-(acetylamino)-2-carboxyethyl)thio)-1-carboxypropyl)carbamodithioate (ester), 1'-4'-ester with 5-(6-O-acetyl-3-O-(2,6-dideoxy-3-O-methyl-4-C-(1-(2-methyl-1-oxopropoxy)ethyl)-alpha-L-lyxo-hexopyranosyl)-beta-D-allopyranosyl)-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylic acid
- 101411-71-6
- SCHEMBL691985
- Q27257702
- L-Cysteine, N-acetyl-, (2-((2-(acetylamino)-2-carboxyethyl)thio)-1-carboxypropyl)carbamodithioate (ester), 4'-ester with 5-(6-O-acetyl-3-O-(2,6-dideoxy-3-O-methyl-4-C-(1-(2-methyl-1-oxopropoxy)ethyl)-alpha-L-lyxo-hexopyranosyl)-beta-D-allopyranosyl)-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylic acid
- Antibiotic 273a1beta
- L-Cysteine, N-acetyl-,[2-[[2-(acetylamino)-2-carboxyethyl]thio]-1-carboxypropyl]carbamodithioate(ester), 1'®4'-ester with5-[6-O-acetyl-3-O-[2,6-dideoxy-3-O-methyl-4-C-[1-(2-methyl-1-oxopropoxy)ethyl]-a-L-lyxo-hexopyranosyl]-b-D-allopyranosyl]-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylicacid (9CI)
-
- Inchi: InChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,52,62-63H,10-14,44H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16?,17-,18-,22-,23-,25+,26-,27?,30?,31+,32+,33-,35+,42+,43-/m0/s1
- InChI-Schlüssel: VBFMBQWGGZGDKY-ZTUFNXLRSA-N
- Lächelt: CC(N[C@@H](CSC(NC(C(O[C@@H]1[C@@H](COC(=O)C)O[C@@H]([C@]2(CC(=O)C(N)=C(C(=O)O)C2=O)O)[C@H](O)[C@@H]1OC1O[C@@H](C)[C@](O)([C@@H](OC(C(C)C)=O)C)[C@@H](OC)C1)=O)C(SC[C@@H](C(=O)O)NC(=O)C)C)=S)C(=O)O)=O
Berechnete Eigenschaften
- Genaue Masse: 1098.296698g/mol
- Monoisotopenmasse: 1098.296698g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 11
- Anzahl der Akzeptoren für Wasserstoffbindungen: 27
- Schwere Atomanzahl: 73
- Anzahl drehbarer Bindungen: 27
- Komplexität: 2180
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 13
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Molekulargewicht: 1099.2g/mol
- Topologische Polaroberfläche: 503Ų
L-Cysteine, N-acetyl-,[2-[[2-(acetylamino)-2-carboxyethyl]thio]-1-carboxypropyl]carbamodithioate(ester), 1'®4'-ester with5-[6-O-acetyl-3-O-[2,6-dideoxy-3-O-methyl-4-C-[1-(2-methyl-1-oxopropoxy)ethyl]-a-L-lyxo-hexopyranosyl]-b-D-allopyranosyl]-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylicacid (9CI) Verwandte Literatur
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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